

electronic and optical properties of Y6 acceptor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HAC-Y6

Cat. No.: B612146

[Get Quote](#)

An In-depth Technical Guide to the Electronic and Optical Properties of the Y6 Acceptor

Introduction

In the field of organic photovoltaics (OPVs), the development of novel materials is paramount to enhancing power conversion efficiencies (PCEs) and enabling widespread adoption. The non-fullerene acceptor (NFA) Y6, also known as BTP-4F, represents a landmark achievement in this pursuit.[1][2] Since its emergence, Y6 and its derivatives have propelled single-junction OPV efficiencies to unprecedented levels, exceeding 18%.[3][4] This is largely attributed to its unique electronic and optical properties, which overcome many limitations of traditional fullerene-based acceptors.[1]

Y6 possesses a distinct A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) molecular architecture, featuring a fused-ring, electron-deficient core. This structure facilitates strong light absorption in the near-infrared (NIR) region, tunable energy levels for optimal device performance, and high charge carrier mobility. This guide provides a comprehensive technical overview of the core electronic and optical properties of the Y6 acceptor, details the experimental protocols used for its characterization, and illustrates the fundamental processes governing its function in photovoltaic devices.

Molecular Structure of Y6

The remarkable properties of Y6 stem from its sophisticated molecular design. It is a highly conjugated, electron-deficient organic semiconductor with an A-DA'D-A configuration.

- Chemical Identity:** Y6 is chemically named 2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-diundecyl-12,13-dihydro-thiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile, with the chemical formula $C_{82}H_{86}F_4N_8O_2S_5$.
- Core Structure (DA'D):** The central core is a ladder-type, fused-ring system based on dithienothiophen[3,2-b]pyrrolobenzothiadiazole. This core features an electron-deficient benzothiadiazole (BT) unit (the A' component) fused with electron-rich thiophene and N-alkyl pyrrole units (the D components). This design preserves conjugation while tuning the molecule's electron affinity.
- End Groups (A):** The molecule is terminated by two electron-deficient 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC) units. These strong electron-withdrawing groups enhance optical absorption and promote the intermolecular interactions necessary for efficient charge transport.
- Side Chains:** Y6 is functionalized with long, branched alkyl side chains. These chains are crucial for ensuring good solubility in common organic solvents, which is essential for solution-based device fabrication, and for influencing the molecular packing in the solid state.

Electronic Properties

The electronic properties of Y6 are fundamental to its performance as an acceptor in organic solar cells. The energy levels of its frontier molecular orbitals (HOMO and LUMO) and its ability to transport electrons are key determinants of device efficiency.

Property	Value	Unit
Highest Occupied Molecular Orbital (HOMO)	-5.65	eV
Lowest Unoccupied Molecular Orbital (LUMO)	-4.10	eV
Electrochemical Bandgap	1.55	eV
Electron Mobility (μ_e)	10^{-4} - 3	cm^2/Vs
Hole Mobility (μ_h)	$\sim 1.8 \times 10^{-4}$	cm^2/Vs

The LUMO energy level of -4.10 eV is well-positioned to accept electrons from a wide range of common polymer donors, such as PM6. The relatively high HOMO level of -5.65 eV contributes to a narrow bandgap, which is essential for its near-infrared absorption. Y6 exhibits excellent electron mobility, with reported values spanning several orders of magnitude depending on the measurement technique and film processing conditions. Some studies have reported exceptionally high electron mobilities of over $2.4 \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$. It also demonstrates ambipolar behavior, with the ability to transport holes, although it functions primarily as an n-type semiconductor in OPVs.

Optical Properties

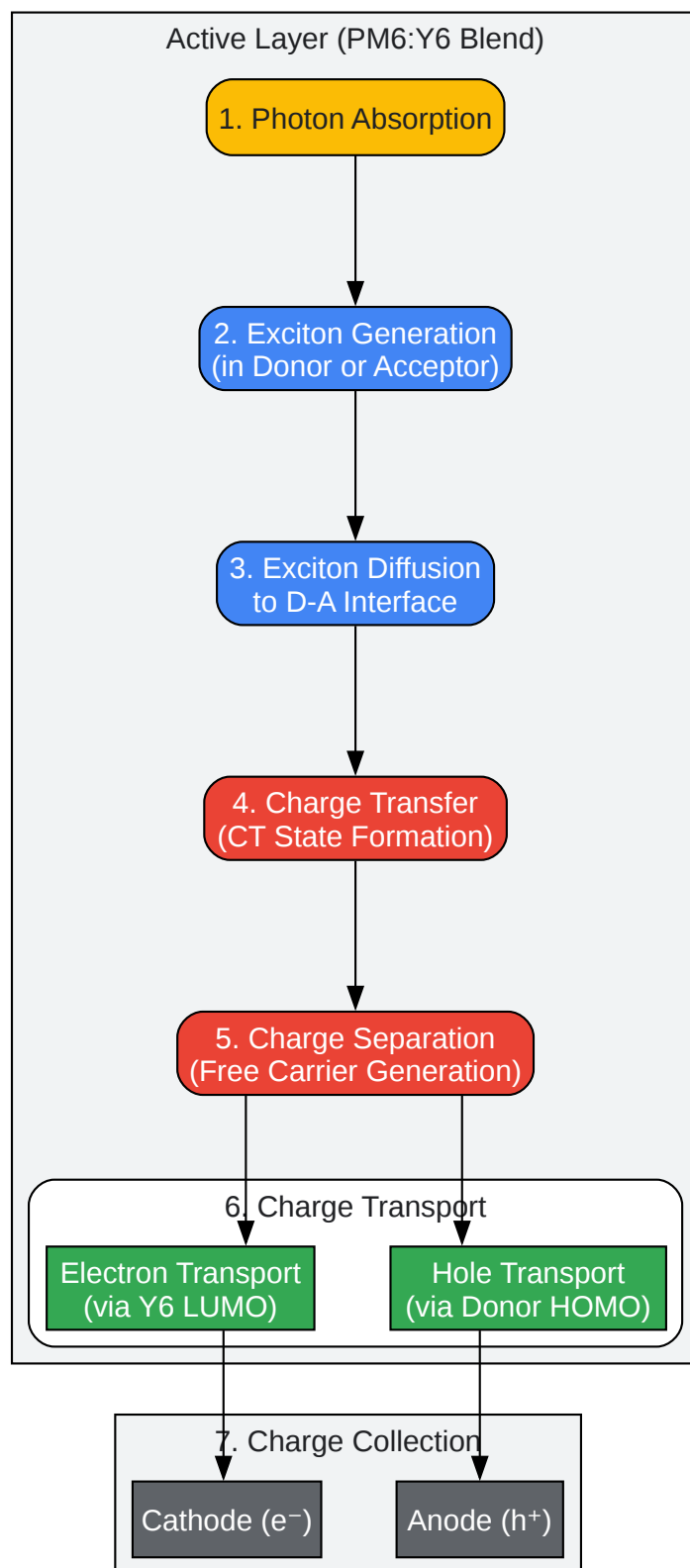
A defining feature of Y6 is its strong and broad absorption spectrum that extends into the near-infrared region, allowing Y6-based solar cells to harvest a larger portion of the solar spectrum compared to devices using many other acceptors.

Property	Value	Unit
Absorption Maximum (in Chloroform Solution)	~730	nm
Absorption Maximum (in Thin Film)	~810	nm
Absorption Onset (in Thin Film)	~930 - 1100	nm
Optical Bandgap (Eg)	~1.33	eV
Molar Extinction Coefficient (ϵ)	$\sim 1 \times 10^5$	$\text{M}^{-1}\text{cm}^{-1}$

In dilute solutions, Y6 shows a primary absorption peak around 730 nm. When cast into a thin film, strong intermolecular interactions and molecular aggregation cause a significant red-shift in the absorption maximum to approximately 810 nm. This aggregation is crucial for efficient charge transport in the solid state. The absorption profile of Y6 is highly complementary to that of donor polymers like PM6, which typically absorb in the visible region (400-600 nm), enabling the blended active layer to utilize a wide range of solar photons.

Device Physics: Charge Generation and Transport

The high efficiency of Y6-based solar cells is a direct result of an efficient multi-step process that converts photons into electrical current. This workflow involves the creation of excitons, their separation into free charges at the donor-acceptor interface, and the subsequent transport of these charges to the electrodes.



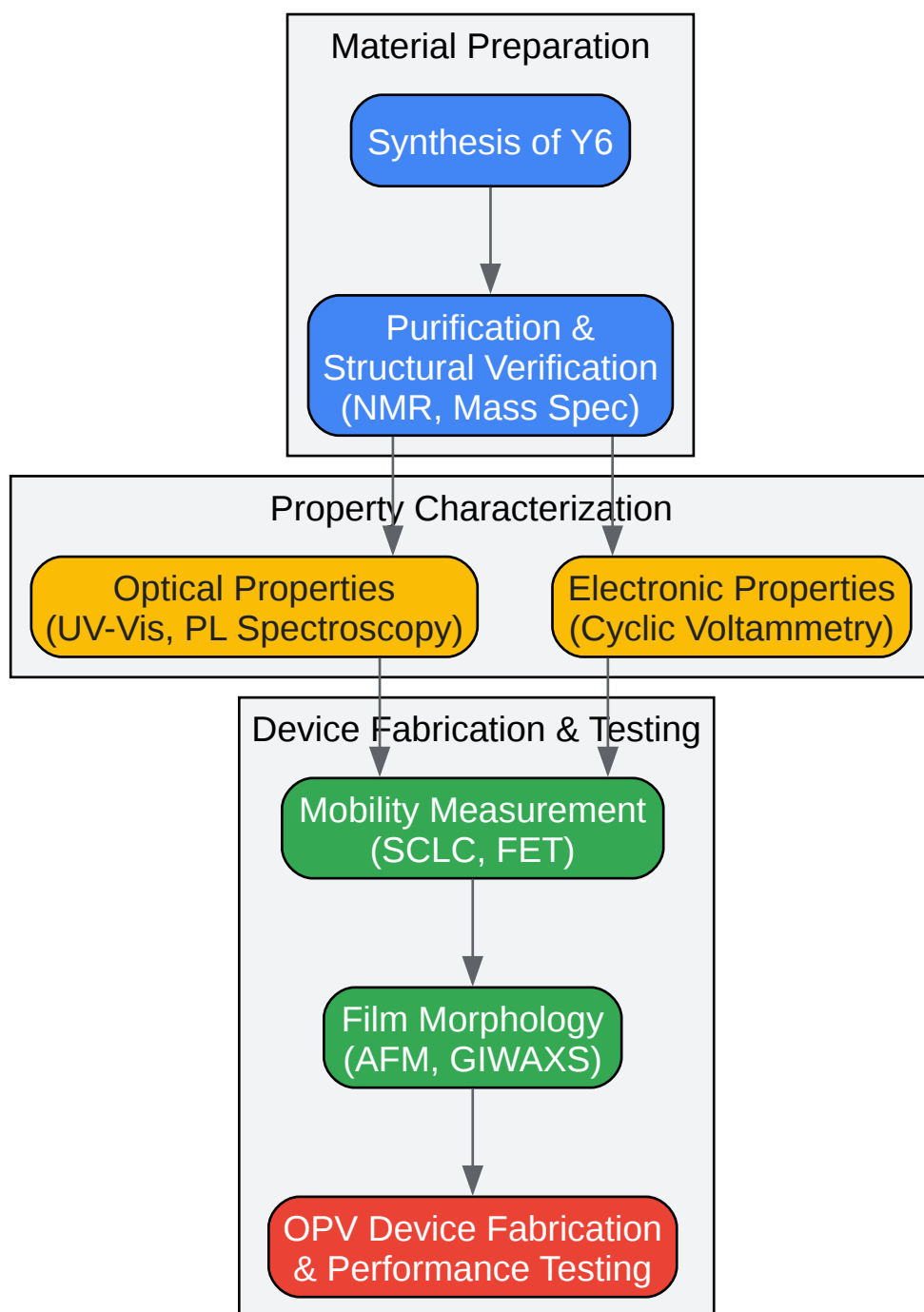
[Click to download full resolution via product page](#)

Workflow of charge generation and transport in a Y6-based bulk heterojunction solar cell.

The process begins with the absorption of a photon by either the donor or Y6, creating a bound electron-hole pair known as an exciton. This exciton diffuses to the interface between the donor and acceptor domains. At the interface, the exciton dissociates: the electron is transferred to the LUMO of Y6, and the hole remains on the HOMO of the donor, forming an interfacial charge-transfer (CT) state. Finally, these charges separate and are transported through the percolating pathways of the acceptor (for electrons) and donor (for holes) materials to be collected at the cathode and anode, respectively.

Experimental Characterization Protocols

A suite of experimental techniques is employed to determine the electronic and optical properties of Y6 and to fabricate and test photovoltaic devices.



[Click to download full resolution via product page](#)

Typical experimental workflow for the characterization of a non-fullerene acceptor.

A. UV-Visible (UV-Vis) Spectroscopy

- Objective: To determine the light absorption properties, including the absorption range and optical bandgap.
- Methodology:
 - Solution State: A dilute solution of Y6 is prepared in a suitable solvent (e.g., chloroform, chlorobenzene) at a known concentration (e.g., 10^{-5} M). The solution is placed in a quartz cuvette.
 - Thin Film State: A thin film of Y6 is deposited onto a transparent substrate (e.g., quartz glass) using a technique like spin-coating.
 - Measurement: The absorbance or transmittance of the sample is measured over a range of wavelengths (typically 300-1200 nm) using a spectrophotometer.
 - Analysis: The optical bandgap (E_g) is estimated from the onset of absorption (λ_{onset}) in the thin film spectrum using the equation $E_g = 1240 / \lambda_{\text{onset}}$.

B. Cyclic Voltammetry (CV)

- Objective: To determine the electrochemical properties, from which the HOMO and LUMO energy levels are estimated.
- Methodology:
 - Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
 - Sample Preparation: A thin film of Y6 is drop-cast or spin-coated onto the working electrode. The measurement is conducted in a solution containing an inert electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
 - Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is scanned to observe both the oxidation (for

HOMO) and reduction (for LUMO) processes. A ferrocene/ferrocenium (Fc/Fc^+) redox couple is typically used as an internal or external standard for calibration.

- Analysis: The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation (E_{ox}) and reduction (E_{red}) peaks, respectively, relative to the vacuum level, using empirical formulas referenced to the ferrocene standard.

C. Charge Carrier Mobility Measurements

- Objective: To quantify the efficiency of charge transport through the material.
- Methodology (Space-Charge Limited Current - SCLC):
 - Device Fabrication: An electron-only device is fabricated with a structure of ITO/ZnO/Y6/Ca/Al. The ZnO and Ca layers act as electron-selective contacts.
 - Measurement: A voltage is applied across the device, and the resulting current density (J) is measured.
 - Analysis: The current density-voltage (J - V) curve is plotted. In the SCLC regime, the current follows the Mott-Gurney law, $J \propto V^2$. The electron mobility (μ_e) is extracted by fitting the J - V data in the SCLC region to the equation: $J = (9/8)\epsilon_0\epsilon_r\mu(V^2/L^3)$, where ϵ_0 is the vacuum permittivity, ϵ_r is the dielectric constant of the material, V is the voltage, and L is the thickness of the active layer.

Conclusion

The Y6 acceptor has fundamentally altered the landscape of organic photovoltaics. Its meticulously engineered A-DA'D-A structure provides an exceptional combination of strong near-infrared absorption, optimal energy levels, and high electron mobility. These characteristics collectively minimize voltage losses and maximize current generation, leading to state-of-the-art power conversion efficiencies. The comprehensive understanding of its properties, facilitated by the experimental protocols detailed herein, continues to guide the rational design of next-generation acceptor materials, pushing the boundaries of organic solar cell performance and bringing the technology closer to commercial viability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. Y6 and its derivatives: molecular design and physical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researching.cn [researching.cn]
- To cite this document: BenchChem. [electronic and optical properties of Y6 acceptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612146#electronic-and-optical-properties-of-y6-acceptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com